molecular formula C6H9BrO2S B2374253 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide CAS No. 2408975-48-2

4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide

Cat. No.: B2374253
CAS No.: 2408975-48-2
M. Wt: 225.1
InChI Key: OAFOANWOWKNCAT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2λ⁶-thiabicyclo[2.1.1]hexane 2,2-dioxide (CAS: 2408975-48-2) is a bicyclic organosulfur compound featuring a bromomethyl substituent at the 4-position and a sulfone group (2λ⁶-thiabicyclo system). Its molecular formula is C₆H₉BrO₂S, with a molecular weight of 225.11 g/mol (calculated from the formula) . The compound’s rigid bicyclo[2.1.1]hexane scaffold and electron-withdrawing sulfone group make it a valuable intermediate in medicinal chemistry, particularly for designing covalent inhibitors or crosslinking agents due to the reactive bromomethyl moiety.

Key structural features include:

  • Bicyclo[2.1.1]hexane core: Provides steric constraints and conformational rigidity.
  • Sulfone group (2,2-dioxide): Enhances polarity and stabilizes adjacent charges.
  • Bromomethyl substituent: A reactive site for nucleophilic substitution (e.g., alkylation reactions).

Properties

IUPAC Name

4-(bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2S/c7-3-6-1-5(2-6)10(8,9)4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFOANWOWKNCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CS2(=O)=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is used to form the bicyclic core structure. This reaction can be facilitated by photochemistry, where light energy is used to drive the reaction forward . The bromomethyl group can be introduced through a halogenation reaction, where a suitable brominating agent is used under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes classic nucleophilic substitution (SN2) reactions, allowing functionalization at the bridgehead position. Key examples include:

Reaction PartnerProduct FormedConditionsYieldSource
PiperidineAmine-functionalized derivativeK₂CO₃, DMF, 80°C, 45 min82%
Allyl Grignard reagentAllyl-substituted bicyclohexaneTHF, 0°C to RT80%
Sodium methoxideMethoxy-substituted analogMeOH, reflux94%

These substitutions are stereospecific due to the bicyclic system's rigid geometry, with reaction rates influenced by solvent polarity and base strength .

Cycloaddition Reactions

Photocatalytic [2+2] cycloadditions are a hallmark reaction for functionalizing the bicyclo[2.1.1]hexane core:

  • Crossed [2+2] Cycloaddition :
    Reacts with electron-deficient alkenes (e.g., acrylates) under blue LED irradiation (385 nm) with Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) in CH₃CN, yielding polysubstituted bicyclic systems .

    • Example: Reaction with methyl acrylate produces a tetracyclic adduct (72% yield) .

    • Key factors:

      • Wavelength : 385–400 nm optimal for radical generation

      • Solvent : Acetonitrile enhances reaction efficiency

      • Catalyst : Iridium complexes enable energy transfer

Radical-Mediated Functionalization

The bromomethyl group participates in atom-transfer radical polymerization (ATRP):

Initiator SystemMonomerPolymer PropertiesPDISource
CuBr/PMDETAMethyl methacrylateControlled molecular weight1.21
FeBr₂/Tris(2-pyridylmethyl)amineStyreneHigh chain-end fidelity1.18

This reactivity enables synthesis of polymers with precise architectures for drug delivery systems .

Oxidation and Reduction

  • Oxidation :
    The sulfone group remains stable under most oxidative conditions (e.g., KMnO₄, mCPBA), preserving the bicyclic framework during bromomethyl transformations .

  • Reduction :
    NaBH₄ selectively reduces ketone derivatives of the bicyclohexane system (e.g., 8b → 9a in >90% yield) .

Mechanistic Insights

Kinetic studies reveal:

  • Substitution reactions : Follow second-order kinetics (k=2.3×104M1s1k=2.3\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1}
    in DMF at 25°C).

  • Cycloadditions : Proceed via triplet diradical intermediates with ΔG=18.2kcal mol\Delta G^\ddagger =18.2\,\text{kcal mol} .

  • Radical reactions : Exhibit chain-transfer constants (CtrC_\text{tr}
    ) of 0.7–1.2, indicating moderate control .

Comparison of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Photocatalytic [2+2]Broad substrate scopeRequires specialized equipment65–85%
Thermal cycloadditionNo photocatalyst neededLimited functional group tolerance40–60%
ATRP polymerizationPrecise molecular weight controlOxygen-sensitive conditions70–90%

Recent advances in flow photoreactors have improved cycloaddition scalability (>10 g batches) .

Scientific Research Applications

The compound features a bromomethyl group attached to a bicyclic core, which is stabilized by two dioxide groups. This configuration contributes to its reactivity and potential for forming various derivatives through chemical reactions.

Medicinal Chemistry

4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide serves as a scaffold for drug development due to its ability to interact with biological targets. Its unique structure allows for modifications that can enhance bioactivity.

  • Case Study : Research indicates that derivatives of this compound can exhibit significant anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .

Materials Science

The compound's bicyclic structure is advantageous in synthesizing novel materials with unique mechanical and thermal properties. Its application in polymer chemistry is particularly noteworthy.

  • Example : The compound can be utilized in the production of polymeric materials that require enhanced stability and performance under varying environmental conditions.

Chemical Biology

In chemical biology, this compound can act as a probe for studying biological processes involving sulfur-containing compounds. Its reactivity allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.

  • Research Findings : Studies have shown that the compound can modify specific proteins, thereby influencing their function and providing insights into cellular mechanisms .

Industrial Chemistry

The compound is also relevant in industrial chemistry as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it versatile for various synthetic pathways.

  • Example : The bromomethyl group can be substituted with other nucleophiles to create derivatives that may have enhanced or altered properties suitable for specific applications.

Summary of Reactions

Reaction TypeDescription
Substitution Reactions Bromomethyl group can be replaced by nucleophiles.
Oxidation Reactions Sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions Can yield thiols or other reduced sulfur compounds.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide involves its interaction with molecular targets through its bromomethyl and sulfur dioxide groups. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bicyclic structure also provides conformational rigidity, which can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

CAS : 2305254-69-5 | Formula : C₆H₉BrO | MW : 177.04 g/mol

  • Structural Differences : Replaces the sulfone group with an oxygen atom in the bicyclic system (2-oxabicyclo vs. 2λ⁶-thiabicyclo).
  • Lower molecular weight (177.04 vs. 225.11 g/mol) may improve solubility in nonpolar solvents.
  • Hazard Profile : Classified as UN 1760 (corrosive liquid), with hazards including skin corrosion (H314) and irritation (H315) , unlike the sulfone analog, which lacks explicit hazard data in the provided evidence.

2,2-Dioxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylic Acid

Formula : C₆H₈O₄S | MW : 176.19 g/mol

  • Structural Differences : Replaces the bromomethyl group with a carboxylic acid (-COOH) at the 4-position.
  • Functional Implications: The carboxylic acid introduces hydrogen-bonding capability, enhancing solubility in aqueous media.
  • Applications : Likely used as a building block for bioactive molecules requiring polar, rigid scaffolds.

tert-Butyl 5-Amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS : 1258640-69-5 | Formula : C₁₀H₁₈N₂O₂ | MW : 198.27 g/mol

  • Structural Differences :
    • Substitutes sulfur with nitrogen (azabicyclo system).
    • Includes a tert-butyl carbamate protecting group.
  • Functional Implications :
    • The amine group enables participation in peptide coupling or coordination chemistry.
    • The tert-butyl group enhances steric protection and stability under acidic conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Hazards (GHS)
4-(Bromomethyl)-2λ⁶-thiabicyclo[2.1.1]hexane 2,2-dioxide C₆H₉BrO₂S 225.11 Bromomethyl, sulfone Nucleophilic substitution Not specified
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane C₆H₉BrO 177.04 Bromomethyl, ether Moderate alkylation potential H314, H315
2,2-Dioxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylic acid C₆H₈O₄S 176.19 Carboxylic acid, sulfone Acid-base reactions, coupling Not specified
tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₀H₁₈N₂O₂ 198.27 Amine, carbamate Peptide synthesis, protection Not specified

Notes on Evidence Limitations

  • Direct experimental data (e.g., melting/boiling points, spectroscopic profiles) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide is a compound featuring a unique bicyclic structure that incorporates a bromomethyl group and sulfur dioxide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 4-(bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide
  • CAS Number : 2408975-48-2
  • Molecular Formula : C₆H₉BrO₂S
  • InChI Key : OAFOANWOWKNCAT-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The bromomethyl group is particularly reactive, allowing for substitution reactions that can modify biological targets.

  • Covalent Bond Formation : The bromomethyl group can react with thiol or amine groups in proteins.
  • Conformational Rigidity : The bicyclic structure enhances binding affinity to molecular targets due to reduced rotational freedom.

Biological Activity

Research indicates that compounds with similar bicyclic structures exhibit diverse biological activities, including:

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of bicyclic compounds similar to this compound:

  • Synthesis and Evaluation :
    • A study highlighted the synthesis of various bicyclic modules through photochemical methods, indicating the versatility of these structures for further functionalization .
    • Another investigation compared the biological activities of alkylating agents, noting their potential as antineoplastic agents .
  • Comparative Studies :
    • Comparative chemical and biological studies have shown that modifications in the bicyclic core can lead to significant changes in activity profiles, suggesting that further derivatization of this compound could enhance its bioactivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexaneAnticancer
Bicyclo[2.1.1]hexane derivativesAntimicrobial
Alkylating agentsAntineoplastic
Sulfur-containing bicyclic compoundsNeuroprotective

Q & A

Q. What are the recommended synthetic routes for 4-(bromomethyl)-2λ⁶-thiabicyclo[2.1.1]hexane 2,2-dioxide, and how can purity be optimized?

The compound is synthesized via bromomethylation of a preformed bicyclic sulfone scaffold. A common method involves reacting the parent bicyclo structure with bromomethylating agents (e.g., N-bromosuccinimide or bromomethyl ethers) under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization requires careful control of reaction stoichiometry, temperature (typically 50–80°C), and post-reaction purification via flash chromatography or recrystallization. Evidence from similar bicyclic bromomethyl compounds suggests that residual solvents or unreacted starting materials are key impurities; these are mitigated using high-resolution NMR and LC-MS for batch validation .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture- and air-sensitive due to the bromomethyl group’s reactivity. Storage in an inert atmosphere (argon or nitrogen) at 2–8°C is critical to prevent degradation . Handling should occur in a glovebox or under Schlenk-line conditions. Degradation products, such as hydrolysis-derived alcohols or sulfonic acids, can be monitored via ¹H NMR (e.g., disappearance of the bromomethyl peak at δ 3.5–4.0 ppm) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Key signals include the bicyclic sulfone protons (δ 1.5–2.5 ppm for bridgehead hydrogens) and the bromomethyl group (δ 3.5–4.0 ppm, integrating for 2H) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ expected at m/z 296.96 for C₇H₁₀BrO₂S) and rule out side products .
  • X-ray crystallography : For unambiguous confirmation of the bicyclic geometry and sulfone group orientation, though data for this specific compound are not yet published .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromomethylation in this bicyclic system?

The bromomethyl group’s installation is influenced by the bicyclic scaffold’s strain and electronic environment. DFT calculations on analogous systems suggest that the 4-position is favored due to reduced steric hindrance and stabilization of the transition state by the sulfone group’s electron-withdrawing effect . Experimental validation via deuterium labeling (e.g., using DMF-d₇ as a solvent) could clarify kinetic vs. thermodynamic control .

Q. How do structural modifications (e.g., replacing sulfur with oxygen) impact reactivity and biological activity?

Comparative studies with 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane ( ) reveal that the sulfone group enhances electrophilicity at the bromomethyl site, increasing its utility in SN2 reactions. Conversely, the oxa-analog exhibits lower stability under acidic conditions. Biological assays on related azabicyclo compounds ( ) suggest that sulfone-containing derivatives may exhibit enhanced binding to cysteine proteases, though this requires validation via enzyme inhibition assays.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 70–95% in vs. 5) often arise from differences in workup protocols or solvent purity. Systematic optimization studies (e.g., Design of Experiments) should evaluate variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., KI for bromide displacement), and reaction time. Cross-referencing with HRMS data ensures that yield variations are not due to unaccounted side reactions .

Q. Can computational models predict this compound’s utility in drug discovery?

Molecular docking simulations using the sulfone’s electrostatic potential surface (EPS) map indicate potential interactions with enzymatic active sites rich in arginine or lysine residues. For example, the bromomethyl group could act as a covalent warhead in kinase inhibitors. However, in silico predictions must be paired with kinetic binding assays (e.g., SPR or ITC) to validate residence times and selectivity .

Methodological Recommendations

  • Controlled bromomethylation : Use anhydrous DMF and freshly distilled bromomethylating agents to minimize hydrolysis .
  • Stability monitoring : Track degradation via periodic NMR and adjust storage conditions dynamically .
  • Mechanistic studies : Combine isotopic labeling with computational modeling to elucidate reaction pathways .

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